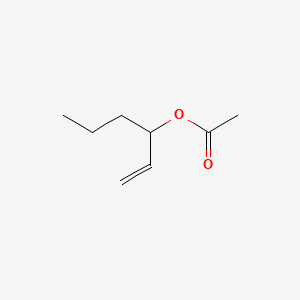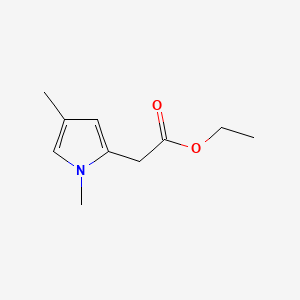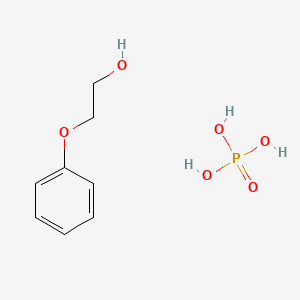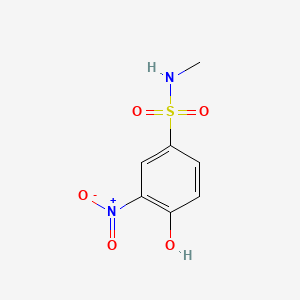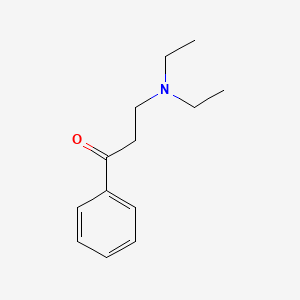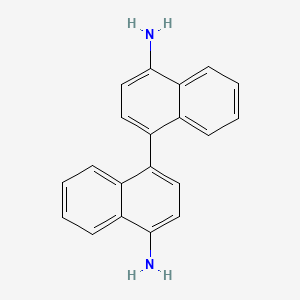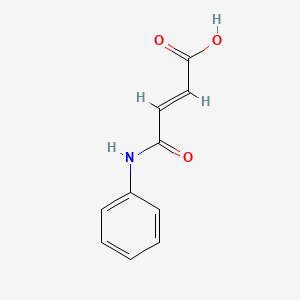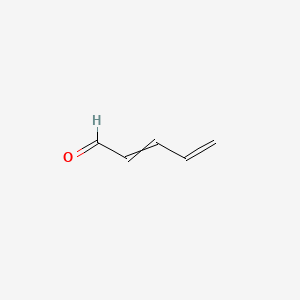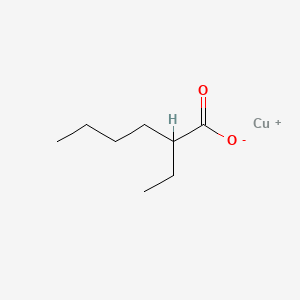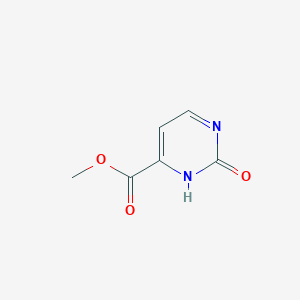
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other names such as “methyl 2-oxo-1H-pyrimidine-6-carboxylate”, “methyl 2-oxo-2,5-dihydropyrimidine-4-carboxylate”, and "methyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate” can be represented by the InChI code: 1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10) . The compound has a molecular weight of 154.12 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate” has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass is 154.03784206 g/mol . The topological polar surface area is 67.8 Ų . It has a heavy atom count of 11 .Aplicaciones Científicas De Investigación
1. Neuroprotection and Anti-neuroinflammatory Agents
- Application Summary: This compound is used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-inflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
2. Antimycotic Investigations
- Application Summary: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is used in the synthesis of antimycotic agents .
- Methods of Application: The compound was obtained by the regioselective oxidative dehydrogenation of the dihydropyrimidine derivative in the presence of cerium ammonium nitrate. Its structure was investigated by single-crystal X-ray diffraction (SC-XRD), which allowed the determination of its tautomeric form .
- Results: The antimycotic activity of the compounds was investigated against Candida albicans, Aspergillus flavus, and Aspergillus niger, and their efficacy was compared to that of fluconazole .
3. Synthesis of Dihydropyrimidin-2 (1H)-ones/thiones (DHPMs)
- Application Summary: DHPMs are important heterocyclic compounds with excellent biological activities and have been widely utilized in pharmaceutical applications .
- Methods of Application: The synthesis of DHPMs involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
- Results: Various synthetic protocols for the synthesis of DHPMs have been disclosed, and they exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
4. Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
- Application Summary: 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
- Methods of Application: The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
- Results: These compounds have been used as adrenergic receptor antagonists for prostatic hyperplasia treatment .
5. Synthesis of 3,4-dihydropyrimidin-2-ones
- Application Summary: An efficient synthesis of 3,4-dihydropyrimidin-2-ones has been reported .
- Methods of Application: The synthesis involves a reaction catalyzed by NH2SO3H under ultrasound irradiation .
- Results: The synthesized 3,4-dihydropyrimidin-2-ones have potential pharmaceutical applications .
6. Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
- Application Summary: 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
- Methods of Application: The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
- Results: These compounds have been used as adrenergic receptor antagonists for prostatic hyperplasia treatment .
7. Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives
- Application Summary: 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .
- Methods of Application: The synthesis involves the reaction of 2,2-Dimethyl-5- ((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, with active methylene nitriles .
- Results: The synthesized compounds are useful as drug precursors or perspective ligands .
8. Synthesis of 3,4-dihydropyrimidin-2-ones
- Application Summary: An efficient synthesis of 3,4-dihydropyrimidin-2-ones has been reported .
- Methods of Application: The synthesis involves a reaction catalyzed by NH2SO3H under ultrasound irradiation .
- Results: The synthesized 3,4-dihydropyrimidin-2-ones have potential pharmaceutical applications .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFHABUKRPPLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340596 | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |
CAS RN |
950514-14-4 | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



